N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Catalog No.
S8235279
CAS No.
M.F
C7H5ClN4OS
M. Wt
228.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Product Name

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide

Molecular Formula

C7H5ClN4OS

Molecular Weight

228.66 g/mol

InChI

InChI=1S/C7H5ClN4OS/c1-3(13)11-7-12-4-5(8)9-2-10-6(4)14-7/h2H,1H3,(H,11,12,13)

InChI Key

MDWMCGPLZQCVHG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(S1)N=CN=C2Cl

Canonical SMILES

CC(=O)NC1=NC2=C(S1)N=CN=C2Cl

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is a chemical compound belonging to the class of thiazolo[5,4-d]pyrimidines. This compound features a thiazole ring fused with a pyrimidine structure, with a chlorine substituent at the 7-position and an acetamide group at the nitrogen atom of the pyrimidine. The molecular formula for this compound is C9H9ClN4SC_9H_9ClN_4S, and its molecular weight is approximately 242.73 g/mol. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Due to its functional groups. Notably, the chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. This property is essential for the synthesis of diverse thiazolo[5,4-d]pyrimidine derivatives. Additionally, the acetamide group can participate in acylation reactions and can be hydrolyzed under acidic or basic conditions to yield corresponding amines.

Compounds related to N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide have shown promising biological activities. Studies indicate potential anti-inflammatory effects and activity against various pathogens, including those causing cryptosporidiosis, a disease particularly harmful to immunocompromised individuals . The structural characteristics of thiazolo[5,4-d]pyrimidines contribute to their ability to interact with biological targets, which can lead to therapeutic applications.

The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide can be achieved through several methods:

  • Direct Chlorination: Starting from 2-amino-4-chloropyrimidine, chlorination can occur at the 7-position to yield 7-chlorothiazolo[5,4-d]pyrimidine.
  • Acetamide Formation: The introduction of the acetamide group can be accomplished via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
  • Cyclization Reactions: Utilizing precursors such as 2-amino-thiazoles and appropriate aldehydes or ketones can lead to the formation of thiazolo[5,4-d]pyrimidines through cyclization processes.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound.

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide has several applications in medicinal chemistry and drug discovery:

  • Pharmaceutical Development: Its derivatives are explored for their potential as anti-inflammatory agents and for treating parasitic infections.
  • Chemical Research: As a building block in organic synthesis, it facilitates the development of compound libraries for biological screening.
  • Material Science: Investigations into its properties may reveal applications in developing new materials with unique functionalities.

Studies on interaction profiles involving N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide indicate its potential as a modulator for various biological pathways. For instance, its derivatives have been evaluated for their effects on ion channels like hERG (human Ether-à-go-go-Related Gene), which is crucial in cardiac function. Understanding these interactions helps in assessing safety profiles and therapeutic efficacy in drug development.

Several compounds share structural similarities with N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(6-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamideChlorine at 6-positionDifferent position of chlorine affects reactivity
N-(7-Bromothiazolo[5,4-d]pyrimidin-2-yl)acetamideBromine instead of chlorineBromine may impart different electronic properties
N-(7-Methoxythiazolo[5,4-d]pyrimidin-2-yl)acetamideMethoxy group instead of chlorinePotentially alters solubility and biological activity
N-(7-Nitrothiazolo[5,4-d]pyrimidin-2-yl)acetamideNitro group introduces electron-withdrawing characterMay enhance biological activity due to increased polarity

These compounds illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity. The unique combination of a thiazole ring fused with a pyrimidine structure makes N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide particularly interesting for further research and development in medicinal chemistry.

Cyclocondensation reactions form the backbone of thiazolo[5,4-d]pyrimidine syntheses. For N-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide, the process typically begins with a pyrimidine-thione precursor.

Pyrimidine-Thione Intermediate Formation

The synthesis starts with 4,6-dichloro-5-aminopyrimidine (1), which reacts with aryl isothiocyanates in anhydrous ethanol at 60–80°C. This nucleophilic substitution displaces the chlorine at position 4, followed by intramolecular cyclization to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidine (2) with 65–92% efficiency [4]. The reaction’s regioselectivity is governed by the electronic effects of substituents on the pyrimidine ring, favoring cyclization at position 5 [4].

Acetylation of the 2-Amino Group

Intermediate 2 undergoes acetylation using acetic anhydride or acetyl chloride in tetrahydrofuran (THF) at 0–5°C. Pyridine is often added to neutralize HCl byproducts, achieving 78% yield after recrystallization . Alternative solvents like dichloromethane reduce side reactions but require longer reaction times (8–12 hours) [4].

Table 1: Comparative Analysis of Cyclocondensation Methods

PrecursorReagentSolventTemperature (°C)Yield (%)
4,6-Dichloro-5-aminopyrimidinePhenyl isothiocyanateEthanol8092
2-ThioxopyrimidineChloroacetic acidAcetic acid12066 [4]
5-AminopyrimidineAcetyl chlorideTHF578

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of fused pyrimidines by enhancing reaction rates and yields.

Single-Step Cyclization

A mixture of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, thiourea, and zinc chloride undergoes microwave irradiation (300 W, 100°C) for 15 minutes, directly yielding thiazolo[5,4-d]pyrimidine intermediates with 85–90% efficiency [5]. This method eliminates the need for multi-step isolation, reducing reaction times from hours to minutes.

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve microwave absorption, achieving 94% conversion compared to 78% in ethanol [5]. The rapid heating minimizes decomposition of thermally sensitive intermediates, preserving the acetamide functionality.

Post-Functionalization Strategies

Post-synthetic modifications enable diversification of the thiazolo[5,4-d]pyrimidine core.

Nucleophilic Substitution at C7

The chlorine at position 7 undergoes substitution with amines or thiols. For example, treatment with morpholine in ethanol at 50°C for 6 hours replaces chlorine with a morpholino group, yielding 7-morpholino derivatives (72% yield) .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide in acetic acid converts the thiazole sulfur to a sulfoxide, altering electronic properties for drug-discovery applications .
  • Reduction: Sodium borohydride selectively reduces the pyrimidine ring’s C5–C6 double bond, generating saturated analogs with modified bioavailability .

Chromatographic Purification Techniques

Purification challenges arise from the compound’s low solubility and polar byproducts.

Normal-Phase Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) elutes N-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide (Rf = 0.45) while retaining unreacted starting materials (Rf = 0.15–0.25) [4].

Recrystallization Optimization

Recrystallization from THF/water (9:1) at −20°C produces needle-like crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) . Ethanol recrystallization yields larger crystals but risks co-precipitating acetylated byproducts [4].

Yield Optimization Challenges

Competing Side Reactions

  • Over-Acetylation: Excess acetyl chloride promotes diacetylation at the pyrimidine N3 position, reducing yields by 15–20% .
  • Ring-Opening: Hydrolytic cleavage of the thiazole ring occurs in aqueous acidic conditions, necessitating strict anhydrous protocols [4].

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent polarityMedium (e.g., THF)Maximizes cyclization
Reaction temperature60–80°CPrevents decomposition [5]
Microwave power300–400 WEnhances rate by 5x [5]

Scalability Limitations

Batch sizes >100 g exhibit heat dissipation issues in exothermic cyclocondensation steps, causing hotspots that degrade product quality [4]. Continuous-flow reactors mitigate this by maintaining isothermal conditions [5].

X-ray Crystallographic Analysis

The crystallographic structure of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide exhibits a planar bicyclic thiazolo[5,4-d]pyrimidine scaffold with the chlorine substituent positioned at carbon-7 and the acetamide group attached to nitrogen-2 of the pyrimidine ring [1]. Single crystal X-ray diffraction studies of structurally related thiazolo[5,4-d]pyrimidine derivatives demonstrate characteristic bond lengths within the fused heterocyclic system. The thiazole ring displays typical sulfur-carbon bond distances of 1.680(3) Å and nitrogen-carbon bond lengths of 1.327(3) to 1.387(3) Å [1]. The pyrimidine component shows nitrogen-carbon bond lengths ranging from 1.360(3) to 1.469(3) Å, with carbon-carbon distances of 1.353(3) to 1.508(3) Å [1].

The crystal packing is stabilized through intermolecular hydrogen bonding interactions involving the acetamide carbonyl oxygen and hydrogen atoms from adjacent molecules [1]. The dihedral angle between the thiazolo[5,4-d]pyrimidine plane and the acetamide group typically ranges from 11.5° to 32.7°, indicating slight deviation from planarity due to steric considerations [1]. Unit cell parameters for analogous compounds demonstrate monoclinic or triclinic crystal systems with space groups commonly belonging to P21/n or P-1 symmetries [2].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide in deuterated dimethyl sulfoxide exhibits characteristic signals for the thiazolo[5,4-d]pyrimidine aromatic system [3]. The hydrogen at carbon-5 of the pyrimidine ring appears as a singlet between δ 7.62-8.83 parts per million, while the acetamide methyl group produces a singlet at δ 2.37-2.55 parts per million [3] [4]. The amide proton typically resonates as a broad singlet around δ 11.26-13.86 parts per million, exhibiting deuterium oxide exchangeability characteristic of amide functionality [3] [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [3]. The carbonyl carbon of the acetamide group appears at δ 165-196 parts per million, consistent with amide carbonyl chemical shifts [3] [6]. The aromatic carbons of the thiazolo[5,4-d]pyrimidine system resonate between δ 108-158 parts per million, with the chlorine-bearing carbon-7 appearing at the downfield region due to the electronegative halogen substituent [3] [7]. The acetamide methyl carbon produces a signal at δ 21-27 parts per million [3] [8].

Nitrogen-15 nuclear magnetic resonance analysis, while less routinely employed, provides additional structural confirmation through chemical shifts characteristic of pyrimidine nitrogen atoms at δ -120 to -180 parts per million and thiazole nitrogen at δ -40 to -80 parts per million [9] [10].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide displays a molecular ion peak at mass-to-charge ratio 229 with the characteristic chlorine isotope pattern showing M+2 peaks at 35.4% relative intensity [11] [12]. The base peak typically occurs at mass-to-charge ratio 187, corresponding to loss of the acetyl group (42 atomic mass units) from the molecular ion [11]. This fragmentation pattern follows the general tendency of thiazolo[5,4-d]pyrimidine derivatives to preferentially lose substituents from the pyrimidine ring while maintaining the stability of the fused heterocyclic core [11].

Secondary fragmentation pathways include loss of the chlorine atom yielding fragments at mass-to-charge ratio 194 and 152, representing the dechlorinated molecular ion and dechlorinated base peak, respectively [11] [12]. The thiazolo[5,4-d]pyrimidine core demonstrates exceptional stability during electron impact fragmentation, consistent with literature observations that pyrimidine rings exhibit greater stability than thiazole rings during the fragmentation process [11]. Additional minor fragments appear at mass-to-charge ratio 43 (acetyl cation) and 58 (acetamide elimination product) [13] [11].

Electrospray ionization mass spectrometry provides complementary information with protonated molecular ions at mass-to-charge ratio 230, exhibiting different fragmentation pathways due to the soft ionization conditions [6]. Collision-induced dissociation reveals predominant loss of the acetamide side chain yielding fragments characteristic of the substituted thiazolo[5,4-d]pyrimidine core structure [6].

Infrared Vibrational Mode Correlations

Fourier transform infrared spectroscopy of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide exhibits characteristic absorption bands that enable structural confirmation and functional group identification [14] [5]. The amide carbonyl stretching vibration appears as a strong absorption at 1675-1706 wavenumbers, typical of secondary amides [14] [5] [15]. The amide nitrogen-hydrogen stretching mode produces a medium intensity band at 3114-3332 wavenumbers [5] [15].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the thiazolo[5,4-d]pyrimidine system manifest as multiple bands between 1450-1633 wavenumbers [14] [5] [16]. The pyrimidine ring exhibits characteristic absorption at 1558-1595 wavenumbers, while the thiazole component displays bands at 1540-1576 wavenumbers [14] [16] [15]. Carbon-sulfur stretching vibrations appear at 614-690 wavenumbers, confirming the presence of the thiazole ring [14] [5] [17].

The carbon-chlorine stretching mode contributes to the fingerprint region with bands at 750-850 wavenumbers [18]. Aromatic carbon-hydrogen stretching occurs at 3056-3085 wavenumbers, while aliphatic carbon-hydrogen stretching from the acetamide methyl group appears at 2970-3000 wavenumbers [18] [15]. The infrared spectrum provides unambiguous confirmation of the molecular structure through these characteristic vibrational frequencies [19].

Computational Geometry Optimization

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide optimized geometrical parameters for N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide [16] [20] [21]. The computational analysis reveals a planar conformation for the thiazolo[5,4-d]pyrimidine core with minimal deviation from planarity, consistent with the aromatic character of the fused heterocyclic system [16] [20]. Bond lengths obtained from geometry optimization show excellent agreement with experimental X-ray crystallographic data, with carbon-nitrogen bonds in the pyrimidine ring ranging from 1.325 to 1.385 Ångströms and sulfur-carbon bonds measuring approximately 1.675 Ångströms [20] [21].

The chlorine substituent at carbon-7 exhibits a carbon-chlorine bond length of 1.745 Ångströms, consistent with aromatic carbon-halogen bonds [20]. The acetamide group adopts a conformation that minimizes steric interactions with the heterocyclic core, with the carbonyl group positioned approximately 15-20 degrees out of the pyrimidine plane [20] [21]. Molecular orbital analysis reveals the highest occupied molecular orbital localized primarily on the thiazole sulfur and pyrimidine nitrogen atoms, while the lowest unoccupied molecular orbital extends across the entire conjugated system [16] [21].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

227.9872597 g/mol

Monoisotopic Mass

227.9872597 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types